molecular formula C8H12ClN3O B3267280 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol CAS No. 446273-79-6

2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol

Cat. No. B3267280
CAS RN: 446273-79-6
M. Wt: 201.65 g/mol
InChI Key: WBXFQBNDKIIBBE-UHFFFAOYSA-N
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Description

“2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol” is a chemical compound with the CAS Number: 446273-79-6 . It has a molecular weight of 201.66 . The compound is known for its complex structure and has versatile applications in scientific research.


Molecular Structure Analysis

The IUPAC Name for this compound is 2-[(6-chloro-4-pyrimidinyl)amino]-1-butanol . The InChI Code is 1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 201.66 . The storage temperature is at room temperature .

Scientific Research Applications

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, such as pyrimidines, play a crucial role in medicinal chemistry, serving as core structures for a variety of pharmacologically active molecules. Research on derivatives of pyrimidine, for instance, has demonstrated their importance in the development of compounds with antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The inclusion of heteroaromatic substituents like furan or thiophene has been shown to significantly affect the activity and selectivity of these molecules, suggesting a potential avenue for the application of "2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol" in drug development (Ostrowski, 2022).

Antimicrobial Applications

Chitosan, a naturally occurring biopolymer, exhibits antimicrobial activity, which has been extensively studied for its potential in food and pharmaceutical formulations. The compound's unique chemical structure enables a wide range of applications, including the development of antimicrobial systems. Research in this area focuses on optimizing chitosan formulations for better usage and efficiency, which could be relevant for the application of "this compound" if its properties are conducive to antimicrobial activity (Raafat & Sahl, 2009).

Bioactive Nucleosides and Nucleobases

The compound's structure suggests potential relevance in the synthesis and modification of nucleosides and nucleobases. Research on bioactive furanyl- or thienyl-substituted nucleobases and nucleosides has highlighted the significance of these modifications in enhancing antiviral and antitumor properties. Modifications leading to the introduction of heteroaryl groups have been particularly noted for their impact on pharmacological activities, which could imply potential research applications for "this compound" in similar contexts (Ostrowski, 2022).

Enzyme Inhibition and Activation

Compounds with specific structural features, including pyrimidine derivatives, have been investigated for their ability to modulate enzyme activity, either as inhibitors or activators. The interactions between such compounds and enzymes are of considerable interest for therapeutic applications, including the treatment of diseases where enzyme regulation plays a crucial role. Research in this area explores the structure-activity relationships that govern these interactions, providing a framework that could be applicable to studying "this compound" (Rashid et al., 2021).

properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-6(4-13)12-8-3-7(9)10-5-11-8/h3,5-6,13H,2,4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFQBNDKIIBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine (5.0 g) and 2-amino-1-butanol (6.5 mL) were heated under reflux in 1,4-dioxane (26 mL) for 1 hour. The reaction mixture was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:10) to give the title compound (5.6 g) as a pale orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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